3-(2-methoxyethyl)-2,4-dioxo-N-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide
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Overview
Description
3-(2-methoxyethyl)-2,4-dioxo-N-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound belongs to the class of quinazoline derivatives, which are known for their diverse biological activities and therapeutic potential.
Mechanism of Action
Target of Action
The primary target of CCG-27254 is the RhoA transcriptional signaling pathway . RhoA is a small GTPase protein known to regulate a variety of cellular processes, including cell adhesion, migration, and proliferation .
Mode of Action
CCG-27254 acts as a small-molecule inhibitor of the RhoA transcriptional signaling pathway . It functions downstream of Rho, blocking transcription stimulated by various proteins involved in the Rho pathway .
Biochemical Pathways
The RhoA pathway is the primary biochemical pathway affected by CCG-27254 . This pathway plays a crucial role in regulating the cytoskeleton, which is essential for various cellular functions, including cell shape, migration, and division .
Result of Action
CCG-27254 has been shown to inhibit Rho-dependent invasion by certain cancer cells . It also selectively stimulates apoptosis of certain melanoma cell lines . These effects suggest that CCG-27254 could potentially be used as a therapeutic agent in the treatment of certain types of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyethyl)-2,4-dioxo-N-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-aminobenzamide with an appropriate aldehyde to form the quinazoline core. This intermediate is then subjected to further functionalization to introduce the 2-methoxyethyl and prop-2-en-1-yl groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to achieve high yields and purity. This includes controlling parameters such as temperature, pressure, and reaction time. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(2-methoxyethyl)-2,4-dioxo-N-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinazoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like alkyl halides and amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
3-(2-methoxyethyl)-2,4-dioxo-N-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Other quinazoline derivatives with similar structures and biological activities.
Benzamide Derivatives: Compounds with a benzamide core that exhibit similar therapeutic potential.
Properties
IUPAC Name |
3-(2-methoxyethyl)-2,4-dioxo-N-prop-2-enyl-1H-quinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c1-3-6-16-13(19)10-4-5-11-12(9-10)17-15(21)18(14(11)20)7-8-22-2/h3-5,9H,1,6-8H2,2H3,(H,16,19)(H,17,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWLKPRBHDXNOOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC=C)NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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